Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C19H18N2O3 and a molecular weight of 322.365 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves several steps. One common method includes the condensation of 2,6-dimethyl-4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation reactions . The reaction conditions typically involve:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding quinoline derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-(2,6-dimethyl-4-pyridinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 7-(2,6-dimethylpyridin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
- Structural Differences : The presence of the ethyl group at the 1-position and the specific arrangement of functional groups make this compound unique .
- Biological Activity : Its unique structure may confer distinct biological activities compared to similar compounds, making it a valuable candidate for further research .
Properties
CAS No. |
40034-74-0 |
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Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 7-(2,6-dimethylpyridin-4-yl)-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-5-23-12-18(21(25)26-6-2)20(24)17-8-7-15(11-19(17)23)16-9-13(3)22-14(4)10-16/h7-12H,5-6H2,1-4H3 |
InChI Key |
COLYZJTVSVOCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC(=NC(=C3)C)C)C(=O)OCC |
Origin of Product |
United States |
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